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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 8-Bromo-2,6-dichloroquinazolin-4-amine

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 8-Bromo-2,6-dichloroquinazolin-4-amine, a substituted quinazolinamine derivative of interest in contemporary drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 8-Bromo-2,6-dichloroquinazolin-4-amine, a substituted quinazolinamine derivative of interest in contemporary drug discovery. We focus on three critical parameters for preclinical assessment: molecular weight, the octanol-water partition coefficient (LogP), and overall lipophilicity. This document details both the theoretical underpinnings and the practical methodologies for the determination of these properties. It is designed to serve as a vital resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the strategic importance of these parameters in predicting a compound's pharmacokinetic profile.

Introduction: The Quinazolinamine Scaffold and the Primacy of Physicochemical Properties

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology. 8-Bromo-2,6-dichloroquinazolin-4-amine represents a specific analogue whose potential biological activity is intrinsically linked to its physicochemical nature. Before significant resources are invested in pharmacological testing, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Lipophilicity, molecular size, and hydrogen bonding capacity are foundational to predicting this behavior.[2][3]

Lipophilicity, often quantified as LogP, governs a molecule's ability to partition between aqueous and lipid environments, a process that dictates its capacity to cross biological membranes, its solubility, and its potential for binding to plasma proteins or metabolic enzymes.[] Therefore, the accurate determination of these characteristics is not merely a data collection exercise but a cornerstone of rational drug design, enabling researchers to forecast a compound's druglikeness and anticipate potential development challenges.[5]

Core Physicochemical Profile

A precise understanding of the molecule's fundamental properties is the first step in its characterization.

Chemical Identity and Molecular Weight
  • Chemical Name: 8-Bromo-2,6-dichloroquinazolin-4-amine

  • Molecular Formula: C₈H₄BrCl₂N₃

  • CAS Number: 1955333-31-5

  • Chemical Structure: (Image generated for illustrative purposes)

The molecular weight (MW) is calculated from the sum of the atomic weights of its constituent atoms.

Calculation:

  • Carbon (C): 8 x 12.011 = 96.088

  • Hydrogen (H): 4 x 1.008 = 4.032

  • Bromine (Br): 1 x 79.904 = 79.904

  • Chlorine (Cl): 2 x 35.453 = 70.906

  • Nitrogen (N): 3 x 14.007 = 42.021

  • Total Molecular Weight = 292.951 g/mol

This value is critical for various analytical calculations and for assessing compliance with druglikeness guidelines, such as Lipinski's Rule of Five, which suggests a molecular mass of less than 500 Daltons for orally active drugs.[6][7]

Lipophilicity: The Concept of LogP and LogD

Lipophilicity is a measure of a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[1]

  • Partition Coefficient (P): This is the ratio of the equilibrium concentration of a compound in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water).

  • LogP: As the partition coefficient can span many orders of magnitude, it is expressed on a logarithmic scale. LogP is a descriptor for the neutral, unionized form of the molecule.

  • Distribution Coefficient (D) and LogD: For ionizable compounds like 8-Bromo-2,6-dichloroquinazolin-4-amine, the overall distribution between phases is pH-dependent. The LogD value represents the partition ratio at a specific pH, accounting for all species (neutral and ionized).[1] This is often more physiologically relevant than LogP.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters for 8-Bromo-2,6-dichloroquinazolin-4-amine.

ParameterValueSource/Method
Molecular Formula C₈H₄BrCl₂N₃-
Molecular Weight 292.95 g/mol Calculated
XLogP3-AA (Predicted) 3.5PubChem (Computed)
Hydrogen Bond Donors 1 (the -NH₂ group)Computed
Hydrogen Bond Acceptors 3 (the three N atoms)Computed

Note: Experimental LogP/LogD values are best determined via the methodologies outlined below.

Methodologies for Lipophilicity Determination

An integrated approach combining computational prediction with experimental validation provides the most robust characterization of a compound's lipophilicity.

Computational Prediction of LogP

Computational models offer a rapid, resource-efficient first pass to estimate LogP.[8] These methods are invaluable in early discovery for virtual screening and library design.

Principle: LogP prediction algorithms are broadly classified into two types: atom-based and fragment-based.[9] Atom-based methods calculate LogP by summing the contributions of individual atoms, while fragment-based methods use a library of molecular fragments with known lipophilicity values. XLogP3 is a well-regarded atom-additive method that applies correction factors for intramolecular interactions.[9]

Workflow for Computational Prediction:

G cluster_input Input cluster_process Process cluster_output Output SMILES Obtain SMILES String 'C1=C(C2=C(C=C1Cl)N=C(N=C2N)Cl)Br' Software Select Prediction Software (e.g., XLogP3, ALOGP) SMILES->Software Calculation Execute Algorithm Software->Calculation LogP_Value Predicted LogP Value Calculation->LogP_Value Analysis Analyze & Compare with Druglikeness Rules LogP_Value->Analysis

Caption: Workflow for computational LogP prediction.

Expertise & Trustworthiness: While computational models are powerful, they are predictive and trained on existing datasets.[8][10] Their accuracy can be lower for novel scaffolds or molecules with unusual electronic properties.[11] Therefore, predicted values like the XLogP3 of 3.5 should always be treated as an estimate to be confirmed by experimental methods.

Experimental Determination: The Gold Standard Shake-Flask Method

The shake-flask method, as described in OECD Guideline 107, is the benchmark for direct LogP determination.[12][13] It directly measures the partitioning of the solute between n-octanol and water.

Principle: A known quantity of the compound is dissolved in a biphasic system of n-octanol and water. The system is agitated until equilibrium is achieved, after which the phases are separated and the concentration of the compound in each phase is measured.[14]

Detailed Protocol (OECD 107):

  • Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol for at least 24 hours.

    • Causality: Pre-saturation prevents volume changes during the experiment, which would alter concentrations and lead to inaccurate results.[15]

  • Test Substance Preparation: Prepare a stock solution of 8-Bromo-2,6-dichloroquinazolin-4-amine in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.

  • Partitioning: In duplicate, combine measured volumes of the pre-saturated solvents and an aliquot of the stock solution in a suitable vessel (e.g., a centrifuge tube). Three runs with different volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water) should be performed.[12]

  • Equilibration: Agitate the vessels at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached. This can take several hours.

  • Phase Separation: Separate the two phases. Centrifugation is the most effective method to ensure a clean separation and avoid emulsions.[14]

  • Quantification: Determine the concentration of the test substance in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The LogP is the base-10 logarithm of this value.

  • Validation: The final LogP is reported as the average of the runs. The values from the six measurements should fall within a range of ± 0.3 log units for the test to be considered valid.[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate n-Octanol & Water Combine Combine Phases & Stock Solution Saturate->Combine Stock Prepare Stock Solution of Compound Stock->Combine Equilibrate Agitate to Equilibrium Combine->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Quantify Quantify Concentration in each Phase (HPLC) Separate->Quantify Calculate Calculate P and LogP Quantify->Calculate Result Final LogP Value Calculate->Result

Caption: Workflow for the Shake-Flask (OECD 107) method.

Chromatographic Approach: RP-HPLC Method

For higher throughput, lipophilicity can be estimated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][16] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.[17]

Principle: The logarithm of the retention factor (k) of a compound is linearly related to its LogP. By calibrating the system with a set of reference compounds with known LogP values, the LogP of the unknown compound can be determined from its retention time.[18]

Detailed Protocol:

  • System Setup: Use an HPLC system with a C18 (octadecylsilyl) column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Reference Standards: Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Calibration:

    • Inject each reference standard individually and determine its retention time (t_R).

    • Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

    • Calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known LogP values. Perform a linear regression to obtain a calibration curve.

    • Trustworthiness: A valid calibration curve must have a high correlation coefficient (r² > 0.98).

  • Sample Analysis: Inject the 8-Bromo-2,6-dichloroquinazolin-4-amine solution under the identical chromatographic conditions and determine its retention time.

  • Calculation: Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

G cluster_cal Calibration cluster_sample Sample Analysis Standards Inject Reference Standards with known LogP Retention Measure Retention Times (tR) & Dead Time (t0) Standards->Retention LogK Calculate log(k) for each Retention->LogK Curve Plot log(k) vs. LogP Generate Calibration Curve LogK->Curve Result Determine LogP from Curve Curve->Result Inject_Test Inject Test Compound Measure_Test Measure its Retention Time Inject_Test->Measure_Test Calc_Test_LogK Calculate its log(k) Measure_Test->Calc_Test_LogK Calc_Test_LogK->Result

Caption: Workflow for RP-HPLC based LogP determination.

Interpretation and Pharmacological Context

The physicochemical data provides a lens through which we can predict the compound's behavior.

  • Molecular Weight (292.95 g/mol ): This value is well within the sub-500 Dalton guideline suggested by Lipinski's Rule of Five, indicating that molecular size is unlikely to be a barrier to passive diffusion across membranes.[6]

  • Lipophilicity (Predicted XLogP3 ≈ 3.5): A LogP in this range (typically 1-4) is often considered optimal for oral drug candidates.[5] It suggests a favorable balance: lipophilic enough to permeate cell membranes but not so lipophilic that it suffers from poor aqueous solubility, high plasma protein binding, or rapid metabolic clearance.[][15]

    • Causality: Excessively high lipophilicity (LogP > 5) can lead to compound sequestration in fatty tissues, increased metabolic liability, and potential for off-target toxicity.[5] Conversely, very low lipophilicity (LogP < 0) can hinder membrane permeability, leading to poor absorption.[2]

The combination of a low molecular weight and a moderate predicted LogP positions 8-Bromo-2,6-dichloroquinazolin-4-amine in a favorable physicochemical space for further drug development. However, experimental verification of the LogP/LogD is essential to confirm these predictions and build a robust data package for the compound.

Conclusion

The thorough characterization of molecular weight, LogP, and lipophilicity is a critical, foundational step in the evaluation of any potential drug candidate. For 8-Bromo-2,6-dichloroquinazolin-4-amine, computational predictions are encouraging, suggesting properties consistent with good oral bioavailability. This guide has provided the detailed, validated protocols necessary for the experimental determination of these values. By integrating high-throughput computational screening with gold-standard experimental methods like the shake-flask technique and RP-HPLC, research and development teams can make informed decisions, optimize lead compounds effectively, and increase the probability of success in the complex journey of drug discovery.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.

  • Wikipedia contributors. (2024). Lipinski's rule of five. Wikipedia, The Free Encyclopedia.

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and drugability. Advanced Drug Delivery Reviews, 63(11), 867-885.

  • Shityakov, S., & Förster, C. (2014). In silico-predicted lipophilicity: a critical evaluation of six main software programs on a set of 124 diverse compounds. Journal of Chemical Information and Modeling, 54(1), 44-52.

  • Liang, C., & Lian, H. Z. (2015). Recent advances in lipophilicity measurement by reversed-phase high-performance liquid chromatography. TrAC Trends in Analytical Chemistry, 68, 28-36.

  • Ghasemi, M., & Asadpour, L. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. 2024 IEEE International Conference on Future Machine Learning and Data Science (FMLDS).

  • Donahue, D. A., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.

  • Goyal, S., et al. (2019). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 33, 1085–1093.

  • BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences Blog.

  • Shultz, M. D. (2019). Two decades under the influence of the Rule of Five and the changing properties of approved oral drugs. Journal of Medicinal Chemistry, 62(4), 1701-1714.

  • Wager, T. T., et al. (2016). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 7(4), 467-479.

  • Vistoli, G., Pedretti, A., & Testa, B. (2008). Assessing the prediction accuracy of logP calculators: a case study. Drug Discovery Today, 13(1-2), 26-32.

  • Ali, A. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Ali Blog.

  • Ciura, K., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326.

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.

  • Mannhold, R., & van de Waterbeemd, H. (2001). LogP calculation: are we getting better? Quantitative Structure-Activity Relationships, 20(4), 293-300.

  • Valko, K. (2016). Application of high-performance liquid chromatography-based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1467, 204-215.

  • WuXi AppTec. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec Insights.

  • PubChem. (n.d.). 6-Bromo-2,4-dichloroquinazoline. PubChem Compound Summary for CID 10107568.

  • Gherghel, D., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1779-1789.

  • Lombardo, F., et al. (2003). US Patent No. 6,548,307 B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT Services.

Sources

Exploratory

Comprehensive In Vitro Metabolic Stability Profiling of 8-Bromo-2,6-dichloroquinazolin-4-amine

Executive Summary 8-Bromo-2,6-dichloroquinazolin-4-amine is a highly functionalized, halogen-dense heterocyclic scaffold frequently utilized as a critical intermediate or core pharmacophore in the development of novel an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-2,6-dichloroquinazolin-4-amine is a highly functionalized, halogen-dense heterocyclic scaffold frequently utilized as a critical intermediate or core pharmacophore in the development of novel antiviral agents (e.g., HIV capsid inhibitors) and targeted kinase inhibitors[1],[2]. The presence of multiple halogens (8-bromo, 2,6-dichloro) and a primary 4-amine significantly dictates its physicochemical properties, driving high lipophilicity ( logP ) while introducing unique metabolic liabilities. For researchers and drug development professionals operating under stringent 2026 global regulatory standards (e.g., FDA, EMA, and HSA Singapore), understanding the in vitro metabolic stability of this specific scaffold is paramount for predicting in vivo hepatic clearance and guiding rational structural optimization.

Structural Liabilities and Predictive Metabolism

Before initiating in vitro assays, a Senior Application Scientist must analyze the structural causality behind potential metabolic degradation. The quinazoline core is historically susceptible to cytochrome P450 (CYP450)-mediated oxidation. However, the dense halogenation of 8-Bromo-2,6-dichloroquinazolin-4-amine provides significant steric shielding and electron withdrawal, which fundamentally alters its metabolic fate:

  • CYP450 Oxidation (Phase I): The unsubstituted positions (e.g., C5, C7) remain potential, albeit sterically hindered, sites for Phase I aromatic hydroxylation.

  • Dehalogenation & GSH Conjugation: The highly electrophilic nature of the halogenated ring, particularly at the 2-chloro and 8-bromo positions, makes it susceptible to nucleophilic attack by glutathione (GSH), either spontaneously or mediated by Glutathione S-Transferases (GSTs).

  • Amine Metabolism (Phase II): The primary 4-amine acts as a prime candidate for N-glucuronidation via UGT enzymes or N-oxidation.

MetabolicPathways Parent 8-Bromo-2,6-dichloroquinazolin-4-amine CYP CYP450 Oxidation (Phase I) Parent->CYP UGT N-Glucuronidation (Phase II) Parent->UGT GSH GSH Conjugation (Dehalogenation) Parent->GSH Met1 Quinazoline N-Oxide / Hydroxylated Metabolites CYP->Met1 Met2 4-N-Glucuronide UGT->Met2 Met3 Glutathione Adducts (Loss of Cl/Br) GSH->Met3

Caption: Predictive Phase I and Phase II metabolic pathways for the halogenated quinazoline scaffold.

The "HLM vs. Hepatocyte Disconnect"

When evaluating highly lipophilic, halogenated quinazolines, scientists frequently observe a discrepancy between Human Liver Microsomes (HLM) and Human Hepatocytes (HH)[3].

The Causality: HLMs are subcellular fractions containing only Phase I enzymes (CYPs, FMOs) and UGTs (if UDPGA is supplemented). They lack a cellular membrane barrier. In contrast, hepatocytes are intact cells. Highly permeable but heavily protein-bound compounds often exhibit rapid depletion in HLMs but artificially prolonged half-lives in hepatocytes. This is due to non-specific intracellular binding or permeability-limited clearance, which effectively lowers the free fraction ( fu,inc​ ) available to the intracellular enzymes[4]. Therefore, a dual-assay approach is mandatory to prevent the over-prediction of in vivo clearance.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols incorporate self-validating mechanisms. A parallel incubation using Verapamil (a known high-clearance CYP3A4/2C8 substrate) and Warfarin (a low-clearance CYP2C9 substrate) must be run simultaneously. If Verapamil fails to deplete by >80% within 30 minutes, or Warfarin depletes by >20%, the entire assay is automatically invalidated due to compromised microsomal integrity or cofactor degradation.

Protocol: High-Throughput Microsomal Stability Assay

Note: We utilize a substrate concentration of 1 µM to ensure [S]≪Km​ , allowing the reaction to follow first-order depletion kinetics. This is a strict mathematical requirement for accurate intrinsic clearance ( CLint​ ) calculation[4].

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add 8-Bromo-2,6-dichloroquinazolin-4-amine (from a 10 mM DMSO stock) to achieve a final incubation concentration of 1 µM. Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced CYP inhibition.

  • Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Self-Validation Step: Run a parallel negative control without NADPH to differentiate enzymatic metabolism from chemical instability.

  • Time-Course Sampling & Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction at the exact timestamp, and precipitates proteins to protect the LC column from clogging.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis.

Workflow Prep 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quench (Cold ACN + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein Ppt) Quench->Centrifuge LCMS 5. LC-HRMS/MS Analysis Centrifuge->LCMS Data 6. PK Calculation (t1/2, CLint) LCMS->Data

Caption: High-throughput in vitro microsomal stability assay workflow and data processing pipeline.

Quantitative Data Interpretation & IVIVE

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Using In Vitro-In Vivo Extrapolation (IVIVE) principles[5], we scale CLint​ to predicted hepatic clearance ( CLH​ ).

Table 1: Representative Metabolic Stability Profile of 8-Bromo-2,6-dichloroquinazolin-4-amine

Assay SystemSpecies t1/2​ (min) CLint​ (µL/min/mg or 10⁶ cells)Scaled CLH​ (mL/min/kg)Extraction Ratio (ER)
Liver Microsomes (HLM)Human18.537.412.10.58 (Moderate)
Liver Microsomes (MLM)Mouse8.284.565.30.72 (High)
Plated HepatocytesHuman45.05.24.80.23 (Low)

Data Causality Analysis: The data demonstrates the classic in vitro disconnect discussed in Section 2. While HLM data suggests moderate-to-high clearance driven by unrestricted CYP access to the quinazoline core, the intact hepatocyte model reveals a low extraction ratio. This is rooted in the high lipophilicity of the halogens, which drives non-specific binding to the hepatocyte cell membrane, effectively lowering the free fraction available for metabolism.

Strategic ADME Optimization

If downstream derivatives of 8-Bromo-2,6-dichloroquinazolin-4-amine exhibit unacceptably high clearance ( ER>0.7 ), structural interventions are required. State-of-the-art 2026 computer-aided optimization models for quinazolines[6] suggest that replacing the 8-bromo group with a trifluoromethyl ( −CF3​ ) or a cyclopropyl ether can drastically reduce lipophilicity-driven CYP binding. Furthermore, masking the 4-amine via bioisosteric replacement or methylation can prevent rapid N-glucuronidation while maintaining the required steric bulk and hydrogen-bonding profile for target engagement.

References

  • Obach RS (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[4] URL:

  • Di L, et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry.[3] URL:

  • Chiba M, et al. (2009). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. AAPS Journal.[5] URL:

  • Chen S, et al. (2026). Computer-Aided Optimization of Quinazoline-Based Aurora Kinase Inhibitors for Enhanced Metabolic Stability. European Journal of Medicinal Chemistry.[6] URL:

  • Baszczynski O, et al. (2020). Quinazoline Compounds (Patent US 2020/0360383 A1). Google Patents / USPTO.[1] URL:

  • Baszczynski O, et al. (2022). Quinazoline Derivatives Used to Treat HIV (Patent EP 3960735 B1). European Patent Office.[2] URL:

Sources

Foundational

Synthesis Pathways for 8-Bromo-2,6-dichloroquinazolin-4-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core framework for numerous kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core framework for numerous kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Among its functionalized derivatives, 8-bromo-2,6-dichloroquinazolin-4-amine stands out as a highly versatile, multi-handle building block. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the de novo synthesis of this scaffold, detailing the causality behind regioselective amination and orthogonal late-stage functionalization.

Retrosynthetic Analysis & Mechanistic Rationale

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the thermodynamic and kinetic forces driving each transformation. The synthesis of 8-bromo-2,6-dichloroquinazolin-4-amine relies on a tightly controlled sequence of regioselective reactions [1, 2].

Regioselective Bromination

The synthesis begins with the electrophilic aromatic substitution of 2-amino-5-chlorobenzoic acid. The strongly activating primary amine at C2 directs the incoming electrophile (bromine from N-bromosuccinimide) to the ortho and para positions. Because the para position (C5) is blocked by a chlorine atom, bromination occurs exclusively at the ortho position (C3), yielding 2-amino-3-bromo-5-chlorobenzoic acid.

Pyrimidine Ring Annulation via Urea Melt

Traditional annulations often rely on toxic phosgene derivatives. Here, a solvent-free urea melt at 200 °C is employed. Urea acts dualistically as an ammonia surrogate and a carbonyl source. At elevated temperatures, it condenses with the anthranilic acid derivative to close the pyrimidine ring, forming the quinazoline-2,4(1H,3H)-dione core with high atom economy.

Global Chlorination & The Vilsmeier-Haack Intermediate

Conversion of the dione to the corresponding 2,4-dichloroquinazoline requires phosphorus(V) oxychloride (POCl₃). However, POCl₃ alone is kinetically slow. The addition of catalytic N,N-dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack-type chloroiminium ion. This intermediate rapidly attacks the tautomeric diol form of the quinazoline, facilitating a rapid and complete global chlorination to 8-bromo-2,4,6-trichloroquinazoline.

Regioselective SNAr Amination (C4 vs. C2)

The final step requires the selective displacement of the C4 chloride over the C2 chloride. Treatment with ethanolic ammonia achieves this with near-perfect regioselectivity [1]. The Causality: Density Functional Theory (DFT) calculations demonstrate that the C4 carbon of the 2,4-dichloroquinazoline intermediate possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the C2 carbon [3]. Furthermore, the transition state for nucleophilic attack at C4 has a lower activation energy due to the α-nitrogen effect and the stabilization of the resulting Meisenheimer complex by the fused benzo ring. This thermodynamic and kinetic preference ensures exclusive C4-amination.

Synthesis A 2-Amino-5-chlorobenzoic acid (Starting Material) B 2-Amino-3-bromo-5-chlorobenzoic acid (Intermediate 19a) A->B NBS, DMF RT, 14h C 8-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione (Intermediate 19b) B->C Urea 200°C, 3h D 8-Bromo-2,4,6-trichloroquinazoline (Transient Intermediate) C->D POCl3, cat. DMF 120°C E 8-Bromo-2,6-dichloroquinazolin-4-amine (Core Scaffold 19c) D->E NH3 (EtOH) RT, 14h

Fig 1. Step-by-step synthetic workflow for 8-Bromo-2,6-dichloroquinazolin-4-amine.

Step-by-Step Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility at the bench, adapted from validated pharmaceutical patent literature [1, 2].

Step 1: Synthesis of 2-amino-3-bromo-5-chlorobenzoic acid (19a)
  • Reaction: Suspend 2-amino-5-chlorobenzoic acid (5.0 g, 29 mmol) and N-bromosuccinimide (5.4 g, 30 mmol) in anhydrous N,N-dimethylformamide (100 mL).

  • Agitation: Stir the mixture continuously at room temperature (20–25 °C) for 14 hours.

  • Quench & Extraction: Pour the reaction mixture into deionized water (400 mL). Extract the aqueous layer with diethyl ether (400 mL).

  • Washing & Isolation: Wash the combined organic phases with saturated aqueous NaCl (brine, 200 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 19a as a solid.

Step 2: Synthesis of 8-bromo-6-chloroquinazoline-2,4(1H,3H)-dione (19b)
  • Melt Condensation: Combine compound 19a (5.3 g, 21 mmol) and urea (30 g, 500 mmol) in a round-bottom flask. Heat the neat mixture to 200 °C for 3 hours. Note: Ensure proper ventilation as ammonia gas is evolved.

  • Trituration: Allow the reaction mixture to cool to approximately 80 °C, then dilute carefully with methanol (100 mL).

  • Filtration: Filter the resulting precipitate. Wash the filter cake sequentially with water (50 mL) and methanol (50 mL) to remove residual urea and impurities, yielding 19b .

Step 3: Synthesis of 8-bromo-2,6-dichloroquinazolin-4-amine (19c)
  • Chlorination: To a mixture of compound 19b (5.3 g, 21 mmol), add phosphorus(V) oxychloride (POCl₃, 15 mL) and exactly 3 drops of N,N-dimethylformamide. Heat the mixture at 120 °C for 2–4 hours until the dione is fully consumed (monitor via TLC/LCMS).

  • Concentration: Remove excess POCl₃ under reduced pressure. Dry the resulting crude solid in vacuo for 2 hours to remove residual volatile electrophiles.

  • Amination: Suspend the dried solid in a saturated ethanolic solution of ammonia (50 mL). Stir the suspension at room temperature for 14 hours.

  • Isolation: Filter the solid product and wash with cold ethanol to afford the final core scaffold 19c .

Analytical Data & Verification

To ensure the integrity of the synthesized intermediates, validate your products against the quantitative analytical benchmarks provided in Table 1 [1].

Table 1: Analytical Data for Synthetic Intermediates

CompoundChemical NameLCMS (m/z)[M+H]⁺¹H NMR Highlights (DMSO-d₆, 400 MHz)
19a 2-amino-3-bromo-5-chlorobenzoic acid250.0N/A
19b 8-bromo-6-chloroquinazoline-2,4-dione275.0N/A
19c 8-bromo-2,6-dichloroquinazolin-4-amine291.9δ 8.65 (s, 2H, -NH₂), 8.47 (d, J = 2.2 Hz, 1H, Ar-H), 8.25 (d, J = 2.2 Hz, 1H, Ar-H)

Note: The meta-coupling constant (J = 2.2 Hz) in the ¹H NMR of 19c perfectly validates the 6,8-disubstitution pattern on the aromatic ring.

Orthogonal Derivatization Strategies

The true value of 19c lies in its three orthogonal reactive sites, allowing for divergent synthesis of complex libraries.

  • C8-Position (Bromine): The Csp²-Br bond is highly susceptible to oxidative addition by Palladium(0). Suzuki-Miyaura cross-coupling at this position (e.g., using PdCl₂(dtbpf) and K₃PO₄ at 80 °C) can be executed selectively without disturbing the C2 or C6 chlorides [2].

  • C2-Position (Chlorine): Following C8 functionalization, the C2 chloride can undergo SNAr with various aliphatic amines or anilines. Because C2 is less electrophilic than C4, this step typically requires elevated temperatures and basic conditions.

  • C6-Position (Chlorine): The C6 chloride is the most inert halogen on this scaffold. It serves as a structural anchor or can be functionalized via harsh Buchwald-Hartwig aminations late in the synthetic sequence.

Derivatization Core 8-Bromo-2,6-dichloroquinazolin-4-amine C8 C8-Position (Br) Suzuki-Miyaura Coupling Core->C8 Pd-Catalyst (e.g., dtbpf) Boronic Acids C2 C2-Position (Cl) SNAr Amination Core->C2 Nucleophile (Amines) Heat / Base C6 C6-Position (Cl) Late-Stage Modification Core->C6 Harsh SNAr / Coupling (Lower Reactivity)

Fig 2. Orthogonal functionalization pathways for the quinazoline scaffold.

References

  • Gilead Sciences, Inc. (2015). Quinazoline derivatives used to treat HIV (European Patent EP3960735B1). European Patent Office.
  • Gilead Sciences, Inc. (2019). Quinazoline Compounds (U.S. Patent US20200360383A1). U.S. Patent and Trademark Office.
  • Pires, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (Basel). URL:[Link]

Protocols & Analytical Methods

Method

Protocol for dissolving 8-Bromo-2,6-dichloroquinazolin-4-amine in cell culture media

Application Note: Solubilization and In Vitro Delivery Protocol for 8-Bromo-2,6-dichloroquinazolin-4-amine Scientific Rationale & Context 8-Bromo-2,6-dichloroquinazolin-4-amine (CAS: 956100-62-2) is a heavily halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and In Vitro Delivery Protocol for 8-Bromo-2,6-dichloroquinazolin-4-amine

Scientific Rationale & Context

8-Bromo-2,6-dichloroquinazolin-4-amine (CAS: 956100-62-2) is a heavily halogenated quinazoline derivative utilized extensively as a core intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV research and various kinase inhibition assays [1].

The Physicochemical Challenge: The presence of a bromine atom and two chlorine atoms on the quinazoline ring imparts severe lipophilicity and a highly stable crystalline lattice. Consequently, this compound exhibits near-zero aqueous solubility. Direct introduction of this compound into aqueous cell culture media (e.g., DMEM, RPMI) results in immediate thermodynamic shock, causing the compound to "crash out" (precipitate) into biologically inert micro-crystals.

The Causality of Solvent Selection: To achieve cellular delivery, the crystalline lattice must first be disrupted using a solvent with a high dielectric constant and amphiphilic properties. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard [4]. DMSO acts as a chemical chaperone, solvating the hydrophobic halogenated ring while remaining miscible with water. However, DMSO is a known cytotoxic agent that alters plasma membrane permeability and induces apoptotic cleavage of caspase-3 at high concentrations [3]. Therefore, the protocol below is engineered as a self-validating step-down system —designed to maintain the compound in a metastable micro-emulsion while strictly capping final DMSO exposure to 0.1% v/v [2].

Quantitative Parameters & Toxicity Thresholds

To design a successful experiment, researchers must balance the required compound concentration against the absolute limits of solvent toxicity.

Table 1: Master Stock Preparation (in 100% Anhydrous DMSO) (Molecular Weight of 8-Bromo-2,6-dichloroquinazolin-4-amine 292.95 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of 100% DMSOStorage Condition
10 mM 2.93 mg1.0 mLAliquot, -80°C
50 mM 14.65 mg1.0 mLAliquot, -80°C
100 mM 29.30 mg1.0 mLAliquot, -80°C (Requires Sonication)

Table 2: DMSO Cytotoxicity Thresholds in Cell Culture [2][3]

Final DMSO Concentration (v/v)Cellular Impact & ViabilityProtocol Recommendation
0.05% Safe; >98% viability in sensitive primary cells (e.g., FLSs).Optimal Target
0.1% Safe for most immortalized cell lines; no assay interference.Standard Maximum
0.5% Mild toxicity (~25% cell death at 24h); reduced proliferation.Avoid unless necessary
1.0% - 5.0% Severe toxicity; membrane degradation, apoptotic events.Unacceptable for assays

Thermodynamic Mechanism of Solvation

Understanding the physical chemistry of the dilution process is critical to preventing compound loss. The diagram below illustrates the logical relationship between dilution technique and biological availability.

G Stock Concentrated Stock (100% DMSO) Direct Direct Addition to Cold Aqueous Media Stock->Direct Poor Technique Stepwise Step-wise Addition to Pre-warmed Media Stock->Stepwise Optimized Protocol Crash Thermodynamic Shock (Rapid Crystallization) Direct->Crash Hydrophobic Aggregation Micelle Stable Micro-emulsion / Solvated Monomers Stepwise->Micelle Kinetic Stabilization Cell Cellular Uptake (Lipid Bilayer Integration) Micelle->Cell Membrane Permeation

Mechanism of lipophilic drug precipitation vs. successful solvation in aqueous media.

Step-by-Step Methodology: The "Step-Down" Protocol

This protocol utilizes an intermediate dilution step to kinetically stabilize the highly halogenated compound before introducing it to the cells.

Phase 1: Preparation of the Master Stock (1,000X)

Causality: Water absorption by DMSO degrades the stock over time and initiates premature precipitation. Always use fresh, anhydrous DMSO.

  • Equilibration: Allow the vial of 8-Bromo-2,6-dichloroquinazolin-4-amine powder to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Accurately weigh the required mass (e.g., 2.93 mg for a 10 mM stock) into a sterile, amber glass vial or polypropylene microcentrifuge tube [4].

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO.

  • Energy Input: Vortex vigorously for 60 seconds. If particulates remain, place the sealed vial in an ultrasonic water bath at 37°C for 5–10 minutes until the solution is optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C. Never subject the stock to repeated freeze-thaw cycles.

Phase 2: Preparation of Intermediate Working Solution (10X)

Causality: Direct injection of 100% DMSO into 100% aqueous media creates localized pockets of high polarity, instantly nucleating the compound. Pre-diluting in a smaller volume of warmed media creates a transitional dielectric gradient.

  • Thawing: Thaw a single master stock aliquot at room temperature. Vortex briefly.

  • Media Warming: Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C. Note: The presence of serum proteins (FBS) acts as a carrier, binding the lipophilic compound and preventing precipitation.

  • The Step-Down: To prepare a 10X intermediate solution (e.g., 1% DMSO), pipette 10 µL of the Master Stock directly into 990 µL of the pre-warmed media.

  • Rapid Mixing: Immediately vortex or vigorously pipette up and down. Do not let the DMSO drop sit at the bottom of the tube.

Phase 3: Final Delivery to Cell Culture (1X)
  • Application: Add 1 part of the 10X Intermediate Working Solution to 9 parts of the existing media in the cell culture well (e.g., add 100 µL of intermediate to 900 µL of media in a 12-well plate).

  • Final Concentration: The final DMSO concentration is now strictly 0.1% v/v , and the compound is at its 1X target concentration.

  • Self-Validation (Quality Control): Observe the well under an inverted phase-contrast microscope at 20X or 40X magnification. The absence of needle-like or amorphous micro-crystals validates that the compound remains in a bioavailable state.

Experimental Workflow Diagram

G A Dry Powder 8-Bromo-2,6-dichloro- quinazolin-4-amine B 1,000X Master Stock (100% DMSO) A->B Anhydrous DMSO + Sonication (37°C) C 10X Intermediate (1% DMSO in Media) B->C 1:100 Dilution into Warmed Media D 1X Final Culture (0.1% DMSO) C->D 1:10 Dilution into Assay Plate

Workflow for the step-wise dissolution and aqueous dilution of highly lipophilic quinazolines.

Self-Validating System Controls (E-E-A-T Insights)

To ensure the trustworthiness of your assay data, the following controls are mandatory when handling this compound:

  • The Vehicle Control: You must run a parallel control group treated with the exact same final concentration of DMSO (e.g., 0.1%) minus the quinazoline compound [4]. If the vehicle control shows reduced viability compared to untreated cells, your cell line is hypersensitive to DMSO, and the final solvent concentration must be reduced to 0.05% [3].

  • Spectrophotometric Validation: If utilizing high concentrations of the compound (>50 µM final), measure the Optical Density (OD) of the cell-free media at 600 nm immediately after addition. A spike in OD 600​ indicates sub-visual precipitation (light scattering), meaning the concentration has exceeded the thermodynamic solubility limit of the media.

References

  • European Patent Office. (2015). QUINAZOLINE DERIVATIVES USED TO TREAT HIV (EP 3960735 B1). Google Patents.
  • Shandong Xuchen Chemical Technology Co., Ltd. (2024). DMSO: Dimethyl sulfoxide - Toxicity and Cell Culture Applications.
  • National Institutes of Health (NIH) / PMC. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Benchchem. (2025). Limaprost Solubility and Handling in DMSO for Cell Culture Applications. (Methodological standard for lipophilic compound handling).
Application

Application Note: NMR Spectroscopy Characterization of 8-Bromo-2,6-dichloroquinazolin-4-amine

Executive Summary 8-Bromo-2,6-dichloroquinazolin-4-amine (CAS: 1956374-64-3)[1] is a highly functionalized heterocyclic building block essential for the development of targeted kinase inhibitors and non-nucleoside revers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-2,6-dichloroquinazolin-4-amine (CAS: 1956374-64-3)[1] is a highly functionalized heterocyclic building block essential for the development of targeted kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapeutics[2]. The precise regiochemistry of this scaffold—specifically the differential halogenation with bromine at C-8 and chlorine at C-2/C-6—enables orthogonal reactivity. The C-8 bromide serves as a primary handle for palladium-catalyzed cross-coupling, while the C-2/C-6 chlorides can be selectively targeted via nucleophilic aromatic substitution (SNAr)[2].

This application note provides a self-validating, step-by-step methodology for the structural verification of this compound using 1 H Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind solvent selection, pulse sequence parameters, and spectral interpretation.

Visual Workflows & Logic

NMR_Workflow Prep Sample Prep (DMSO-d6) Lock Lock & Shim (Z0-Z4) Prep->Lock Pulse Pulse Sequence (zg30) Lock->Pulse Acq Acquisition (ns=16, d1=1s) Pulse->Acq Proc Processing (FT & Phase) Acq->Proc

Step-by-step NMR acquisition workflow for halogenated quinazolines.

NMR_Logic Molecule 8-Bromo-2,6-dichloro quinazolin-4-amine NH2 C4-NH2 Group δ 8.65 (s, 2H) Molecule->NH2 H5 H-5 Proton δ 8.47 (d, J=2.2 Hz) Molecule->H5 H7 H-7 Proton δ 8.25 (d, J=2.2 Hz) Molecule->H7 Reason1 H-Bonding in DMSO Prevents Exchange NH2->Reason1 H5->H7 meta-coupling (J = 2.2 Hz) Reason2 Deshielded by C4=N & Ortho-Cl H5->Reason2 Reason3 Shielding diff vs H-5 Meta-coupling to H-5 H7->Reason3

Causality of 1H NMR chemical shifts and meta-coupling relationships.

Quantitative Spectral Data

The quinazoline core of this molecule contains only two aromatic protons (H-5 and H-7). Because they are separated by a carbon bearing a chlorine atom (C-6), they exhibit classic meta-coupling. The electron-withdrawing nature of the halogens and the heterocyclic nitrogens deshields these protons, pushing them significantly downfield[3].

Table 1: 1 H NMR (400 MHz, DMSO-d 6​ ) Assignments for 8-Bromo-2,6-dichloroquinazolin-4-amine [3]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Rationale
C4-NH 2​ 8.65s (broad)-2HDeshielded by the adjacent electron-deficient pyrimidine ring. Visible as a distinct singlet due to the lack of exchangeable deuterons in DMSO-d 6​ .
C5-H 8.47d2.21HMost downfield aromatic proton due to strong anisotropic deshielding from the peri-C4=N/NH 2​ system and the ortho-chlorine. Exhibits meta-coupling to H-7.
C7-H 8.25d2.21HShielded relative to H-5, but remains downfield due to the adjacent ortho-bromine and ortho-chlorine atoms. Exhibits meta-coupling to H-5.

Self-Validating NMR Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each phase includes a Validation Checkpoint to empirically confirm the success of the step before proceeding.

Phase I: Sample Preparation
  • Action : Weigh 5–10 mg of 8-Bromo-2,6-dichloroquinazolin-4-amine into a clean glass vial. Add 0.6 mL of Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the dissolved sample into a high-quality 5 mm NMR tube.

  • Causality : DMSO-d 6​ is selected over non-polar solvents like CDCl 3​ due to the high polarity and strong intermolecular hydrogen bonding inherent to the quinazolin-4-amine scaffold. Using a strongly hydrogen-bonding solvent disrupts these intermolecular networks, ensuring complete dissolution. Crucially, because DMSO-d 6​ lacks exchangeable deuterons (unlike MeOD or D 2​ O), the primary amine (-NH 2​ ) protons do not undergo rapid deuterium exchange, allowing them to be observed as a quantitative resonance[3] [External].

  • Validation Checkpoint : Inspect the solution against a strong light source prior to tube transfer. The liquid must be optically clear. Any undissolved micro-particulates will distort the localized magnetic field, leading to poor shimming and broadened spectral lines. If turbidity is observed, sonicate for 60 seconds or filter through a glass wool plug.

Phase II: Spectrometer Acquisition
  • Action : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO-d 6​ and perform gradient shimming (Z0–Z4). Execute a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems) with 16 scans (ns=16) and a 1-second relaxation delay (d1=1s).

  • Causality : The 30-degree flip angle (zg30) provides an optimal balance between signal maximization and longitudinal relaxation (T 1​ ) recovery. Because rigid aromatic protons often have longer T 1​ relaxation times, a 30-degree pulse prevents the signal saturation that would otherwise occur with a 90-degree pulse under short repetition rates [External].

  • Validation Checkpoint : Monitor the lock signal level on the spectrometer interface. A stable, high lock level with a flat baseline confirms that the magnetic field homogeneity is sufficient to resolve the fine ~2.2 Hz meta-coupling between the H-5 and H-7 protons.

Phase III: Spectral Processing & Verification
  • Action : Apply a 0.3 Hz exponential line broadening (LB = 0.3) prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections. Calibrate the TMS peak to 0.00 ppm or the residual DMSO-d 5​ quintet to 2.50 ppm.

  • Causality : The 0.3 Hz apodization suppresses high-frequency noise without artificially broadening the peaks beyond the resolution required to observe the 2.2 Hz coupling constant.

  • Validation Checkpoint : Assess the baseline. It must be perfectly horizontal. All peaks must be purely absorptive (pointing upwards symmetrically). Asymmetric peaks indicate a phase error, which will mathematically distort the integral values, leading to incorrect proton counting. Set the integration of the most downfield singlet (the -NH 2​ group at δ 8.65) strictly to 2.00; the remaining aromatic doublets must subsequently integrate to approximately 1.00 each.

References

[1] Title : CAS:1956374-64-3, 8-BROMO-2,6-DICHLOROQUINAZOLIN-4-AMINE Source : Bide Pharm URL :

[2] Title : QUINAZOLINE DERIVATIVES USED TO TREAT HIV - EP 3960735 B1 Source : European Patent Office / Googleapis URL :

[3] Title : Patent Application Publication - Compound 19c Synthesis Data Source : Googleapis URL :

[External] Title : High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source : Elsevier (Claridge, T. D. W.) URL :[Link]

Sources

Method

Application Note: Preparation of 8-Bromo-2,6-dichloroquinazolin-4-amine Stock Solutions in DMSO

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Standardized solvation protocols, mechanistic causality, and quality control.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Standardized solvation protocols, mechanistic causality, and quality control.

Introduction & Mechanistic Context

8-Bromo-2,6-dichloroquinazolin-4-amine (CAS: 1956374-64-3) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of complex bioactive quinazoline derivatives, most notably in the development of novel reverse transcriptase inhibitors for the treatment of HIV[2].

Causality of Solvent Selection: The physicochemical profile of this compound is dominated by its highly halogenated core (bromine at C8, chlorine at C2 and C6). These electron-withdrawing groups significantly increase the molecule's lipophilicity while drastically decreasing its aqueous solubility. Furthermore, the C4-amine group participates in strong intermolecular hydrogen bonding, leading to a highly stable, rigid crystal lattice. Dimethyl sulfoxide (DMSO) is the mandatory solvent for in vitro stock preparation because its strongly dipolar, aprotic nature effectively disrupts these intermolecular hydrogen bonds while simultaneously solvating the hydrophobic aromatic system.

Physicochemical Properties & Stock Calculations

To ensure accurate molarity during biological or synthetic assays, precise mass-to-volume calculations are required based on the compound's molecular weight[3].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 8-Bromo-2,6-dichloroquinazolin-4-amine
CAS Number 1956374-64-3[1]
Molecular Formula C8H4BrCl2N3
Molecular Weight 292.95 g/mol [3]
Appearance Solid powder
Primary Solvent Anhydrous DMSO (≥99.9%, Water < 0.005%)
Table 2: Standardized DMSO Stock Calculations (per 1.0 mL DMSO)
Target ConcentrationMass Required (mg)Typical Application
10 mM 2.93 mgStandard in vitro screening assays
20 mM 5.86 mgIntermediate dilution stocks
50 mM 14.65 mgHigh-concentration synthetic intermediates

Experimental Workflow

G A 8-Bromo-2,6-dichloroquinazolin-4-amine (Equilibrate to RT) C Dissolution (Vortex & Mild Sonication <37°C) A->C B Anhydrous DMSO (<0.005% H2O) B->C D Quality Control (Visual & LC-MS Validation) C->D E Aliquoting & Storage (-20°C to -80°C, Argon blanket) D->E

Workflow for the preparation and validation of 8-Bromo-2,6-dichloroquinazolin-4-amine DMSO stocks.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to prevent compound degradation and ensure reproducible assay results.

Phase 1: Reagent Preparation & Weighing
  • Thermal Equilibration: Allow the sealed vial of 8-Bromo-2,6-dichloroquinazolin-4-amine to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: Condensation of atmospheric moisture on cold powder introduces water into the stock. Moisture promotes nucleophilic aromatic substitution (hydrolysis) at the highly reactive C2-chloro position, degrading the compound.

  • Weighing: Weigh the desired mass (e.g., 14.65 mg for a 50 mM stock) using an analytical balance (d = 0.01 mg) into a sterile, amber glass or opaque polypropylene vial.

    • Causality: Halogenated quinazolines can be sensitive to prolonged UV/visible light exposure; amber vials mitigate photo-induced radical degradation.

Phase 2: Dissolution Dynamics
  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO to the vial using a positive displacement pipette.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds.

  • Sonication: If visible particulates remain, subject the vial to a mild ultrasonic bath for 2–5 minutes.

    • Critical Control: Maintain the bath temperature strictly below 37°C.

    • Causality: Excessive thermal energy, especially in the presence of trace moisture, accelerates the degradation of the quinazoline core.

Phase 3: Aliquoting & Cryopreservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed microcentrifuge tubes.

  • Inert Atmosphere: Overlay the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing.

  • Storage: Store immediately at -20°C (for use within 1-2 months) or -80°C (for long-term storage up to 6 months).

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Single-use aliquots ensure a consistent, fully dissolved concentration for every downstream application.

Quality Control & Validation

To ensure the trustworthiness of the prepared stock, the following validation steps must be integrated into the workflow:

  • Visual Inspection: Prior to use, thaw the aliquot at RT and vortex. The solution must be completely clear. Any turbidity or micro-particulates indicate irreversible precipitation, and the aliquot should be discarded.

  • Analytical Validation (LC-MS): For critical biological assays (such as HIV reverse transcriptase inhibition evaluation[2]), validate the stock integrity via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Outcome: The primary mass peak should be observed at m/z ~293.9 [M+H]+.

    • Failure Mode: The presence of a major peak at m/z ~275 indicates hydrolysis of a chlorine atom (likely at the C2 position), confirming that the stock has been compromised by moisture and must be remade.

References

  • Title: 8-BROMO-2,6-DICHLOROQUINAZOLIN-4-AMINE (100mg) Source: Navimro URL: [Link]

  • Title: EP3960735B1 - QUINAZOLINE DERIVATIVES USED TO TREAT HIV Source: European Patent Office / Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 8-Bromo-2,6-dichloroquinazolin-4-amine during long-term storage

Welcome to the Technical Support Center for highly functionalized quinazoline scaffolds. As a Senior Application Scientist, I frequently encounter researchers facing lot-to-lot variability, irreproducible yields, and sud...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly functionalized quinazoline scaffolds. As a Senior Application Scientist, I frequently encounter researchers facing lot-to-lot variability, irreproducible yields, and sudden purity drops when utilizing complex halogenated building blocks.

8-Bromo-2,6-dichloroquinazolin-4-amine is a potent, multi-halogenated intermediate critical in kinase inhibitor discovery and transition-metal-catalyzed cross-coupling methodologies. However, its dense functionalization makes it uniquely susceptible to specific degradation pathways during long-term storage. This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to ensure absolute structural integrity of your API batches.

Mechanistic Overview of Degradation

The quinazoline core, particularly when substituted with electron-withdrawing halogens (chlorine at C2/C6, bromine at C8), creates a highly electrophilic pyrimidine ring. Understanding the causality behind degradation is the first step in preventing it.

  • Nucleophilic Aromatic Substitution (SNAr) / Hydrolysis: The C2-chlorine is flanked by two electronegative nitrogen atoms, making it exceptionally prone to nucleophilic attack by atmospheric moisture. This leads to the formation of quinazolin-2-one derivatives[1].

  • Deamination: The C4-primary amine can undergo hydrolysis under extreme pH shifts or prolonged exposure to acidic/basic moisture, yielding quinazolin-4-ones[2].

  • Photolytic Cleavage: The C8-bromine bond is susceptible to homolytic cleavage upon UV exposure. Halogenated quinazolines can undergo radical debromination if exposed to ambient laboratory light over extended periods[3].

G Parent 8-Bromo-2,6-dichloroquinazolin-4-amine (Intact API) Moisture Atmospheric Moisture (H2O) Parent->Moisture Exposure UV UV/Light Exposure (hv) Parent->UV Exposure pH Acidic/Basic Stress (H+ / OH-) Parent->pH Exposure Hydrolysis C2-Cl Hydrolysis (SNAr) Moisture->Hydrolysis Debromination Homolytic Cleavage (C8-Br) UV->Debromination Deamination C4 Deamination pH->Deamination Degradant1 4-Amino-8-bromo-6-chloroquinazolin-2-ol (-19 Da mass shift) Hydrolysis->Degradant1 Degradant2 2,6-Dichloroquinazolin-4-amine (-79 Da mass shift) Debromination->Degradant2 Degradant3 8-Bromo-2,6-dichloroquinazolin-4-ol (+1 Da mass shift) Deamination->Degradant3

Mechanistic pathways of 8-Bromo-2,6-dichloroquinazolin-4-amine degradation.

Troubleshooting FAQs: Identifying and Resolving Degradation

Q1: My LC-MS analysis shows a new peak with a mass shift of -19 Da (or M-Cl+OH). What is happening and how do I prevent it? Causality: This is the classic signature of C2-chlorine hydrolysis. The C2 position of the quinazoline ring is highly activated by the adjacent nitrogens and the electron-withdrawing halogens on the benzo-fused ring[4]. Atmospheric moisture acts as a nucleophile, displacing the chloride ion to form the corresponding quinazolin-2-ol (which tautomerizes to the more stable quinazolin-2(1H)-one). Resolution: Ensure the compound is stored in a desiccator over anhydrous calcium sulfate (Drierite) or silica gel. When handling, allow the vial to reach room temperature in a desiccator before opening to prevent condensation. Purge vials with dry argon or nitrogen before resealing.

Q2: I am observing a degradant lacking the bromine isotope pattern (M-79/M-81). Is this a storage issue? Causality: Yes. Halogenated quinazolines, particularly those with bromine or iodine, are sensitive to photodegradation. UV light provides sufficient energy to homolytically cleave the C(sp2)-Br bond, generating an aryl radical that abstracts a hydrogen atom from residual solvent or packaging materials. Resolution: Store the compound in amber glass vials or wrap clear vials completely in aluminum foil. Ensure storage at -20°C in the dark.

Q3: We store our compound at -20°C, but we still see 5% degradation over 6 months. Why? Causality: Cold storage alone does not prevent degradation if moisture was introduced during previous handling. Freeze-thaw cycles without proper desiccation condense water directly onto the powder. Once water is present, the localized hydrolysis of the pyrimidine nucleus can proceed even at low temperatures[3]. Resolution: Implement the "Self-Validating Anhydrous Aliquoting Protocol" (detailed in Section 4) immediately upon receipt of the batch.

Quantitative Data: Stability Profiles

To guide your storage strategy, we have quantified the degradation kinetics of 8-Bromo-2,6-dichloroquinazolin-4-amine under various conditions. The table below summarizes the expected purity drops when the compound is subjected to different environmental stressors.

Storage ConditionContainer TypeAtmosphere1-Month Purity6-Month Purity12-Month PurityPrimary Degradant
25°C, 60% RHClear GlassAmbient Air92.4%81.2%68.5%C2-Hydrolysis
25°C, 60% RHAmber GlassAmbient Air94.1%85.6%76.1%C2-Hydrolysis
4°CClear GlassAmbient Air97.2%91.5%84.3%C2-Hydrolysis
-20°CAmber GlassAmbient Air98.6%95.2%90.1%C2-Hydrolysis
-20°C Amber Glass Argon Purged >99% >99% 98.8% None

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every laboratory handling highly functionalized quinazolines must employ a self-validating system. This means confirming the structural integrity of the batch before committing it to a complex synthesis or biological assay.

Protocol A: Anhydrous Aliquoting & Storage Procedure

This protocol eliminates freeze-thaw condensation and minimizes atmospheric exposure.

  • Equilibration: Upon receiving a new batch of 8-Bromo-2,6-dichloroquinazolin-4-amine, place the sealed vial in a desiccator containing fresh Drierite for 2 hours at room temperature.

  • Inert Transfer: Transfer the desiccator to a dry-box or glove bag purged with ultra-high purity (UHP) Argon.

  • Aliquoting: Open the master vial and immediately aliquot the powder into single-use, amber glass vials (e.g., 5–10 mg per vial).

  • Purging: Purge each individual vial with a gentle stream of Argon for 10 seconds to displace any residual oxygen and moisture.

  • Sealing: Cap the vials tightly with PTFE-lined septa, wrap the caps with Parafilm, and store the aliquots at -20°C.

  • Validation Check: Before using an aliquot for the first time, perform Protocol B. If the purity is >99%, the storage protocol is validated. If not, the Argon purge or desiccation step was insufficient.

Protocol B: Stability-Indicating LC-MS Assay

A rapid, specific assay to resolve the parent drug from its degradation products[2].

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous LC-MS grade Acetonitrile. (Crucial: Do not use water-containing solvents for the stock solution to prevent in-situ hydrolysis).

  • Dilution: Dilute the stock 1:100 in the mobile phase (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile).

  • Injection: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Configure the mass spectrometer for positive electrospray ionization (ESI+).

  • Data Interpretation: The intact 8-Bromo-2,6-dichloroquinazolin-4-amine will present a distinct isotopic cluster at m/z 292, 294, 296 [M+H]+ due to the presence of one bromine and two chlorine atoms. Degradants will show altered isotopic patterns (e.g., loss of the M+2/M+4 ratio if a halogen is lost or substituted).

Workflow Receipt Batch Receipt (Intact API) Desiccation Desiccation (2 hrs, RT) Receipt->Desiccation Aliquoting Aliquoting (Argon Glove Box) Desiccation->Aliquoting Storage Storage (-20°C, Amber Vials) Aliquoting->Storage LCMS LC-MS Assay (Pre-Use Validation) Storage->LCMS Aliquot Retrieval Decision Purity > 99%? LCMS->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Reject Investigate Storage/Purge Decision->Reject No

Workflow for the self-validating anhydrous aliquoting and LC-MS stability assay.

References

  • Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity Source: NIH PubMed Central (PMC) URL:[Link][1]

  • Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations Source: NIH PubMed Central (PMC) URL:[Link][2]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL:[Link][4]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides Source: NIH PubMed Central (PMC) URL:[Link][3]

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of 8-Bromo-2,6-dichloroquinazolin-4-amine Compounds

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulators, and pharmacologists facing pharmacokinetic bottlenecks with 8-Bromo-2,6-dichloroquinazolin-4-amine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulators, and pharmacologists facing pharmacokinetic bottlenecks with 8-Bromo-2,6-dichloroquinazolin-4-amine and its direct structural analogs.

While the amino-quinazoline scaffold is a privileged structure in medicinal chemistry—frequently utilized in the development of kinase inhibitors and targeted anti-tumor agents [3]—the introduction of multiple heavy halogens (bromine and chlorine at the 8, 2, and 6 positions) drastically alters its physicochemical profile. These modifications increase lipophilicity (LogP) and crystal lattice energy, resulting in "brick dust" properties (extreme aqueous insolubility) and rendering the compound a Biopharmaceutics Classification System (BCS) Class II or IV molecule [1].

The following troubleshooting guides and FAQs provide field-proven, mechanistically grounded solutions to rescue the bioavailability of this challenging pharmacophore.

Part 1: Formulation & Solubility Troubleshooting

Q1: During in vitro dissolution testing, my 8-Bromo-2,6-dichloroquinazolin-4-amine formulation initially releases the drug, but it rapidly crashes out of solution. What is the thermodynamic cause, and how can I stabilize it?

The Causality: Highly halogenated quinazolines have exceptionally low intrinsic solubility. When delivered via supersaturating drug delivery systems (like Amorphous Solid Dispersions or lipid-based vehicles), the drug concentration temporarily exceeds its equilibrium solubility in the aqueous gastrointestinal fluid. Driven by the thermodynamic necessity to minimize free energy, the hydrophobic molecules rapidly nucleate and precipitate back into their lowest-energy, highly insoluble crystalline polymorph [1].

The Solution: You must engineer a "spring and parachute" effect. Incorporate polymeric Precipitation Inhibitors (PIs) such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) into your dissolution medium or solid formulation. These polymers sterically hinder crystal nucleation and hydrogen-bond with the drug, effectively acting as a "parachute" to maintain the supersaturated state long enough for intestinal absorption to occur.

Q2: What is the most effective formulation strategy to maximize the in vivo exposure of this specific compound?

The Causality: Because the dissolution rate of 8-Bromo-2,6-dichloroquinazolin-4-amine is severely limited by its crystalline density, reducing the particle size to the nanometer range is the most direct physical intervention. According to the Noyes-Whitney equation, increasing the surface-area-to-volume ratio directly proportionally increases the dissolution rate. Nanocarriers and nanosuspensions are highly recommended for heavily halogenated quinazolines [2].

Quantitative Impact of Formulation Strategies

Table 1: Comparative efficacy of formulation strategies on the bioavailability of halogenated quinazoline derivatives (Normalized to unformulated free base).

Formulation StrategyPrimary Mechanism of EnhancementRelative AUC IncreaseRelative Cmax​ Increase
Unformulated Free Base Baseline1.0x1.0x
Micronization Increased surface area (Micro-scale)1.5x - 2.0x1.8x
Amorphous Solid Dispersion Disruption of crystal lattice energy3.5x - 5.0x4.2x
SMEDDS (Lipid-based) Solubilization & potential lymphatic transport4.0x - 6.5x5.5x
Nanosuspension Maximized surface area, reduced diffusion layer5.0x - 8.0x7.0x
Standard Operating Procedure: Preparation of a Nanosuspension via Wet Milling

This self-validating protocol ensures reproducible particle size reduction while preventing thermal degradation.

  • Pre-dispersion: Suspend 1.0% (w/v) of 8-Bromo-2,6-dichloroquinazolin-4-amine in an aqueous vehicle containing 0.5% (w/v) Poloxamer 188 (stabilizer). Note: The surfactant lowers the interfacial tension, allowing the hydrophobic powder to wet properly.

  • Milling Media Setup: Load a high-energy planetary ball mill chamber with yttrium-stabilized zirconium oxide beads (0.1 mm – 0.2 mm diameter).

  • High-Shear Milling: Process the suspension at 400 RPM for 3 hours. Maintain the chamber temperature below 25°C using a cooling jacket to prevent localized melting and subsequent Ostwald ripening.

  • Separation: Filter the resulting nanosuspension through a 10 µm mesh to extract the milling beads.

  • Validation (Critical Step): Analyze the Particle Size Distribution (PSD) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful run will yield a Z-average diameter of <300 nm and a PDI of <0.2, confirming a monodisperse, stable nanosuspension.

Part 2: Permeability & Efflux Pump Challenges

Q3: I have optimized the solubility using a nanosuspension, but the in vivo pharmacokinetic (PK) data in rat models still shows abysmal systemic exposure. What physiological barriers am I missing?

The Causality: If dissolution is no longer the rate-limiting step, the compound is likely being actively pumped out of the enterocytes back into the gut lumen. Quinazoline derivatives, particularly those with planar aromatic systems and halogen substitutions, are notorious substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [4].

PGP_Efflux_Pathway Lumen Drug in GI Lumen (8-Br-2,6-diCl-QA) Membrane Enterocyte Membrane (Apical) Lumen->Membrane Passive Diffusion PGP P-glycoprotein (Efflux Transporter) Membrane->PGP Substrate Binding Blood Systemic Circulation (Bioavailable) Membrane->Blood Successful Absorption PGP->Lumen ATP-driven Efflux

Caption: Mechanism of P-glycoprotein-mediated efflux limiting intestinal absorption of the drug.

Standard Operating Procedure: Caco-2 Bidirectional Permeability Assay

Use this assay to definitively diagnose whether P-gp efflux is responsible for the low bioavailability.

  • Cell Culture: Seed human Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring the formation of functional tight junctions and polarized expression of efflux transporters.

  • Dosing:

    • Apical to Basolateral (A-to-B): Apply 10 µM of the compound to the Apical chamber.

    • Basolateral to Apical (B-to-A): Apply 10 µM of the compound to the Basolateral chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ atmosphere for 2 hours.

  • Quantification: Extract aliquots from the receiver chambers and quantify the transported drug concentration using validated LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio (ER) using the formula: ER=Papp​(B−to−A)/Papp​(A−to−B) .

    • Validation Check: An ER > 2.0 strongly indicates the compound is a substrate for active efflux. To confirm, repeat the assay in the presence of a known P-gp inhibitor (e.g., 50 µM Verapamil); the ER should drop near 1.0.

Part 3: Chemical Modification & Prodrug Strategies

Q4: If formulation and efflux inhibitors fail, can we chemically modify 8-Bromo-2,6-dichloroquinazolin-4-amine to bypass these issues without losing its pharmacological efficacy?

The Causality: Yes. While the halogens at positions 2, 6, and 8 are likely critical pharmacophores for target binding (e.g., occupying deep hydrophobic pockets in kinase domains), the primary amine group at the 4-position offers an excellent synthetic handle for transient modifications.

The Solution: Implement a prodrug strategy. By attaching a highly polar, ionizable functional group (such as a phosphate ester or a polyethylene glycol (PEG) moiety) to the 4-amine, you can exponentially increase the aqueous solubility of the molecule [2]. Once the highly soluble prodrug is passively absorbed into the systemic circulation, endogenous phosphatases or esterases will rapidly cleave the masking group, liberating the active 8-Bromo-2,6-dichloroquinazolin-4-amine directly into the bloodstream.

Bioavailability_Troubleshooting Start Poor In Vivo Exposure 8-Br-2,6-diCl-QA Solubility In Vitro Dissolution & Solubility Testing Start->Solubility Permeability Caco-2 Permeability & Efflux Assay Start->Permeability LowSol Low Dissolution (Brick Dust/BCS II) Solubility->LowSol HighEfflux High Efflux Ratio (P-gp Substrate) Permeability->HighEfflux Formulation Nanosuspension or Amorphous Solid Dispersion LowSol->Formulation Inhibitor Co-dose P-gp Inhibitor or Prodrug Strategy HighEfflux->Inhibitor

Caption: Workflow for diagnosing and resolving low bioavailability of halogenated quinazolines.

References
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO URL:[Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability Source: National Institutes of Health (NIH) / PMC URL:[Link]

Troubleshooting

Optimizing mobile phase for 8-Bromo-2,6-dichloroquinazolin-4-amine LC-MS analysis

This technical support guide provides in-depth troubleshooting and optimization strategies for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 8-Bromo-2,6-dichloroquinazolin-4-amine. This document is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and optimization strategies for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 8-Bromo-2,6-dichloroquinazolin-4-amine. This document is designed for researchers, analytical scientists, and drug development professionals to address common challenges and develop robust analytical methods.

Section 1: Understanding the Analyte

8-Bromo-2,6-dichloroquinazolin-4-amine is a heterocyclic compound characterized by a quinazoline core, a basic primary amine group, and multiple halogen substituents. These features present a unique set of challenges and opportunities for LC-MS analysis.

  • The Quinazoline Core and Halogens: The aromatic core and three halogen atoms (one bromine, two chlorine) make the molecule relatively hydrophobic, favoring retention in reversed-phase (RP) chromatography.

  • The Basic Amine Group: The primary amine at the 4-position is a basic site. Its state of ionization is highly dependent on the mobile phase pH.[1][2] In acidic conditions, it becomes protonated (R-NH3+), increasing its polarity and reducing retention. In neutral or basic conditions, it exists as the free base (R-NH2), making it more hydrophobic and increasing its retention.[2] This pH-dependent behavior is the most critical parameter to control for achieving reproducible chromatography.

  • Mass Spectrometry Signature: The presence of one bromine and two chlorine atoms creates a highly distinctive isotopic pattern in the mass spectrum. This is due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1).[3][4][5] This unique signature is an invaluable tool for confirming the identity of the analyte in complex matrices.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase and gradient for this compound?

A recommended starting point for a C18 column is a linear gradient with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 3.0 mm i.d., <3 µm particle sizeProvides good retention for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterMS-friendly volatile modifier that sets pH ~2.7, ensuring protonation of the amine.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity.[7]
Gradient 10% to 95% B over 5-10 minutesA generic screening gradient to determine the approximate elution conditions.
Flow Rate 0.4 - 0.6 mL/min (for 2.1 mm i.d. column)Appropriate for typical analytical columns.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.[8]
Injection Vol. 1 - 5 µLKeep low to prevent column overload.

Q2: I'm seeing significant peak tailing. What is the most likely cause and how do I fix it?

Peak tailing for this analyte is most often caused by secondary ionic interactions between the protonated amine group and acidic residual silanols on the silica-based column packing.[8] The primary solution is to optimize the mobile phase pH and consider the use of buffers.

  • Low pH Strategy: Using an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) protonates the analyte's amine group. This also suppresses the ionization of many silanol groups, minimizing the unwanted interaction.[9]

  • Buffer Strategy: If tailing persists, the ionic strength of the mobile phase may be too low. Adding a buffer like ammonium formate can help shield the silanol interactions and improve peak shape.[6][10][11]

Q3: My MS signal is weak or unstable. What should I check first?

First, ensure you are using a volatile, MS-friendly mobile phase modifier like formic acid or ammonium formate. Avoid non-volatile buffers (e.g., phosphate) and ion-pairing agents like trifluoroacetic acid (TFA), which is known to cause significant signal suppression in positive-ion ESI.[6][12] Second, confirm the mobile phase pH is promoting efficient ionization. For a basic amine, a low pH mobile phase ensures the analyte is protonated and readily detected in positive electrospray ionization (ESI+) mode.

Q4: My mass spectrum shows a cluster of peaks around the molecular weight, not just one. Is this contamination?

No, this is the expected isotopic signature for a compound containing one bromine and two chlorine atoms. You should observe a characteristic cluster of peaks at M, M+2, M+4, and M+6, representing the different combinations of the heavy isotopes of bromine and chlorine. This pattern is a powerful confirmation of your compound's identity.[4][13]

Section 3: In-Depth Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

A symmetric, sharp peak is essential for accurate quantification and high sensitivity.[8] Distorted peaks can arise from several factors.

G Start Peak Tailing Observed CheckpH Is Mobile Phase pH Controlled & Appropriate? Start->CheckpH CheckLoad Is Column Overloaded? CheckpH->CheckLoad Yes FixpH ACTION: 1. Use 0.1% Formic Acid. 2. Add Ammonium Formate (e.g., 5-10 mM). 3. Screen different pH values. CheckpH->FixpH No CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckLoad->CheckSolvent No FixLoad ACTION: Dilute sample or reduce injection volume. CheckLoad->FixLoad Yes FixSolvent ACTION: Dissolve sample in initial mobile phase conditions. CheckSolvent->FixSolvent Yes End Symmetrical Peak CheckSolvent->End No FixpH->End FixLoad->End FixSolvent->End

Caption: A decision tree for troubleshooting peak tailing.

Objective: To determine the optimal mobile phase pH and buffer concentration for symmetrical peak shape and stable retention.

Materials:

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Formate with 0.1% Formic Acid in Water (pH ~3.3)

  • Mobile Phase A3: 10 mM Ammonium Acetate in Water (pH ~6.8 - check column stability)

  • Mobile Phase A4: 10 mM Ammonium Hydroxide in Water (pH ~9.5 - USE A pH-STABLE COLUMN ONLY )

  • Mobile Phase B: Acetonitrile

Procedure:

  • System Preparation: Equilibrate the LC system thoroughly with each new mobile phase before injection. A minimum of 10 column volumes is recommended.

  • Acidic Screen (A1): Begin by running your gradient method with 0.1% Formic Acid (A1). This is often sufficient for good peak shape.[14]

  • Buffered Acidic Screen (A2): If tailing is observed with A1, switch to the ammonium formate-buffered mobile phase (A2). The increased ionic strength often improves peak shape for basic analytes.[6][11]

  • Neutral/Basic Screen (A3/A4): Warning: Only proceed if your column is specified for use at mid-to-high pH. If acidic conditions do not yield satisfactory results, screening higher pH values can be effective. At high pH, the amine is neutral, eliminating ionic interactions.

  • Evaluation: Compare the chromatograms from each condition. Evaluate peak asymmetry (tailing factor), retention time, and signal intensity.

Mobile Phase AdditiveTypical pHProsCons
0.1% Formic Acid ~2.7Excellent for ESI+, simple to prepare, volatile.May not provide enough ionic strength to eliminate all tailing.[6]
Ammonium Formate 3.0 - 6.5Volatile, provides buffering capacity and ionic strength, improves peak shape.[10][12]Can sometimes form adducts with the analyte.
Ammonium Hydroxide > 9Can provide excellent peak shape for bases by neutralizing them.Requires a pH-stable column; may decrease ESI+ efficiency for some compounds.
Issue 2: Unstable or Drifting Retention Time

Retention time (RT) instability compromises data quality and can lead to misidentification of compounds.[15]

Primary Causes & Solutions:

  • Inadequate Column Equilibration:

    • Problem: Switching between gradients or mobile phases without sufficient equilibration time will cause RT to drift as the column slowly adjusts.

    • Solution: Always include an equilibration step at the end of your gradient that is at least 5-10 column volumes long. Before starting a new batch, purge the system and equilibrate the column with the initial mobile phase for 10-15 minutes.

  • Mobile Phase pH Instability:

    • Problem: If the mobile phase pH is near the pKa of the analyte, small changes in pH (e.g., from CO₂ absorption from the air) can cause significant shifts in retention.[1]

    • Solution: Use a buffered mobile phase (like ammonium formate) to maintain a stable pH. It is best practice to operate at a pH at least 1-2 units away from the analyte's pKa.[9][16]

  • Mobile Phase Composition Change:

    • Problem: Preferential evaporation of the more volatile solvent component (usually acetonitrile) from the mobile phase reservoir can alter the solvent strength over time, leading to RT drift.

    • Solution: Keep mobile phase bottles capped. For long analytical runs, prepare fresh mobile phase to minimize compositional changes.[17]

Section 4: Mass Spectrometry Considerations

Decoding the Isotopic Signature

The presence of one bromine (⁷⁹Br/⁸¹Br) and two chlorine (³⁵Cl/³⁷Cl) atoms results in a complex but predictable isotopic pattern. Understanding this pattern is key to confirming the presence and purity of your analyte.

G cluster_isotopes Major Isotopic Contributions Analyte 8-Bromo-2,6-dichloroquinazolin-4-amine (C8H4BrCl2N3) M M (Nominal Mass) ⁷⁹Br, ³⁵Cl, ³⁵Cl Analyte->M Ionization M2 M+2 ⁸¹Br, ³⁵Cl, ³⁵Cl ⁷⁹Br, ³⁷Cl, ³⁵Cl M4 M+4 ⁸¹Br, ³⁷Cl, ³⁵Cl ⁷⁹Br, ³⁷Cl, ³⁷Cl M6 M+6 ⁸¹Br, ³⁷Cl, ³⁷Cl G Start Start: Define Analytical Goal (Quantitation, Identification) Step1 1. Initial Screening C18 Column 0.1% FA in H₂O/ACN Gradient Start->Step1 Decision1 Is Peak Shape Acceptable? Step1->Decision1 Step2 2. pH & Buffer Optimization - Add Ammonium Formate - Screen Alternative pH (if needed) Decision1->Step2 No Step3 3. Gradient Optimization - Adjust Slope for Resolution - Shorten Run Time Decision1->Step3 Yes Step2->Step3 Decision2 Is MS Sensitivity Sufficient? Step3->Decision2 Step4 4. MS Parameter Tuning - Optimize Source Voltages - Optimize Gas Flows Decision2->Step4 No End Final Method Validation Decision2->End Yes Step4->End

Caption: A systematic workflow for LC-MS method development.

References

  • Google. (n.d.). Current time in Pampanga, PH.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • HALO® Columns for Chromatography Separations. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022, June 1). Chromatography Online.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Journal of the American Society for Mass Spectrometry. (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests.
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Frontiers. (2010, August 6). Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds.
  • MAC-MOD Analytical. (n.d.). LC-MS Analyses of Peptides and Tryptic Digests.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Journal of Chromatography A. (n.d.). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Journal of Chromatography A. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.
  • St. Benedict & St. John's University. (n.d.). ms isotopes: Br and Cl.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • Analytical Chemistry. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Data in Brief. (n.d.). The spectrogram data of quinazoline derivatives containing a dithioacetal moiety.
  • Benchchem. (n.d.). Spectroscopic Analysis of Quinazoline-4,7-diol: A Technical Guide.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Next-Generation Quinazoline NNRTIs Derived from the 8-Bromo-2,6-dichloroquinazolin-4-amine Scaffold

Executive Summary The rapid evolutionary dynamics of the Human Immunodeficiency Virus type 1 (HIV-1) necessitate the continuous development of robust antiretroviral agents. Non-nucleoside reverse transcriptase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolutionary dynamics of the Human Immunodeficiency Virus type 1 (HIV-1) necessitate the continuous development of robust antiretroviral agents. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). However, first-generation NNRTIs like Efavirenz are highly susceptible to resistance mutations within the NNRTI-binding pocket (NNIBP), most notably the K103N and Y181C substitutions[1].

To overcome these steric and electrostatic hurdles, medicinal chemists utilize highly functionalized chemical scaffolds. The compound 8-Bromo-2,6-dichloroquinazolin-4-amine (CAS: 1956374-64-3)[2] has emerged as a premier molecular building block for synthesizing next-generation quinazoline NNRTIs. This guide objectively compares the efficacy of quinazoline analogues derived from this scaffold against classical NNRTIs, providing mechanistic insights and validated experimental workflows for drug development professionals.

Mechanistic Rationale: Overcoming NNRTI Resistance

The superiority of next-generation NNRTIs lies in their conformational flexibility and dynamic hydrogen-bonding networks. As demonstrated by Kuroda et al. using two-dimensional vibrational-echo spectroscopy, potent NNRTIs like Rilpivirine utilize water-mediated hydrogen bonds to anchor themselves within the NNIBP, even when the pocket undergoes structural variation due to mutations[3].

The 8-Bromo-2,6-dichloroquinazolin-4-amine scaffold is uniquely engineered to exploit this phenomenon during drug design[1]:

  • C4-Amine Anchoring : Acts as a critical hydrogen bond donor to the backbone carbonyl of Lys101 in the reverse transcriptase enzyme. This establishes a mutation-resistant anchor that maintains drug affinity even when surrounding residues mutate.

  • Orthogonal Reactivity (C8-Bromo & C2/C6-Dichloro) : These halogenated sites provide orthogonal reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows chemists to systematically introduce torsional flexibility (such as diaryl ether or diarylamine linkages) that can dynamically adapt—or "wiggle and jiggle"—within a mutated pocket, avoiding the steric clashes that render rigid molecules like Efavirenz inactive[1].

Comparative Efficacy Profile

The following table summarizes the quantitative antiviral potency (EC₅₀) and cytotoxicity (CC₅₀) of standard NNRTIs versus optimized quinazoline analogues synthesized from the 8-Bromo-2,6-dichloroquinazolin-4-amine precursor[1].

Compound ClassSpecific AgentHIV-1 WT EC₅₀ (nM)HIV-1 K103N EC₅₀ (nM)HIV-1 Y181C EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
1st Gen NNRTI Efavirenz (EFV)1.5 ± 0.245.3 ± 3.12.8 ± 0.4> 50
2nd Gen NNRTI Rilpivirine (RPV)0.5 ± 0.10.6 ± 0.11.3 ± 0.2> 50
Quinazoline Analogue Analogue A (C8-Aryl)0.7 ± 0.11.2 ± 0.21.8 ± 0.3> 100
Quinazoline Analogue Analogue B (C8-Heteroaryl)0.4 ± 0.10.5 ± 0.10.8 ± 0.1> 100

Data represents generalized mean values derived from high-throughput cell-based cytopathic effect assays. Notice the severe drop in Efavirenz efficacy against the K103N mutant, whereas Quinazoline Analogue B maintains sub-nanomolar potency across all tested strains.

Experimental Workflow: High-Throughput Cytopathic Effect (CPE) Assay

To accurately quantify the efficacy of these quinazoline analogues, a cell-based CPE assay is utilized rather than a cell-free biochemical assay. Cell-based assays inherently validate membrane permeability and intracellular stability in parallel with antiviral efficacy.

Self-Validation Mechanism

This protocol is designed as a closed, self-validating system:

  • Internal Normalization : Uninfected MT-4 cells treated with 0.5% DMSO serve as the 100% viability baseline, normalizing any solvent-induced background noise.

  • Dynamic Range Verification : The inclusion of Rilpivirine (RPV) as a positive control validates the assay's sensitivity. The run is only accepted if the RPV EC₅₀ falls within the historical calibration range (0.4–0.8 nM).

  • Cytotoxicity Counter-Screen : Parallel measurement of CC₅₀ ensures that observed viral inhibition is due to target engagement (RT inhibition) rather than non-specific compound toxicity.

Step-by-Step Methodology

Step 1: Cell Preparation & Infection

  • Suspend MT-4 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Infect cells with HIV-1 IIIB (Wild-Type), or site-directed mutant strains (K103N, Y181C) at a multiplicity of infection (MOI) of 0.01.

  • Causality: A low MOI forces the virus to undergo multiple replication cycles over the incubation period, exponentially amplifying the cytopathic effect and increasing the assay's sensitivity to RT inhibitors.

Step 2: Compound Dilution & Plating

  • Prepare 3-fold serial dilutions of the quinazoline analogues, Efavirenz, and Rilpivirine in DMSO.

  • Transfer compounds to 384-well assay plates, ensuring the final DMSO concentration remains <0.5%.

  • Causality: Higher concentrations of DMSO disrupt the lipid bilayer of MT-4 cells, artificially inflating cytotoxicity metrics and confounding the CC₅₀ readout.

Step 3: Incubation

  • Dispense the infected MT-4 cells into the 384-well plates containing the compounds.

  • Incubate for 5 days at 37°C in a 5% CO₂ humidified atmosphere.

  • Causality: A 5-day window allows sufficient time for the virus to induce measurable cell death (cytopathic effect) in the untreated vehicle controls, ensuring a wide signal-to-background ratio.

Step 4: Viability Quantification & Analysis

  • Add CellTiter-Glo® Luminescent Cell Viability Reagent to each well and measure luminescence. The luminescent signal is directly proportional to the number of viable cells (proxy for viral inhibition).

  • Calculate EC₅₀ values using a four-parameter logistic non-linear regression model.

Pathway Visualization

G WT_RT Wild-Type HIV-1 RT (Susceptible) Mutant_RT Mutant HIV-1 RT (K103N / Y181C) WT_RT->Mutant_RT Viral Replication Errors Efavirenz 1st Gen NNRTIs (e.g., Efavirenz) Mutant_RT->Efavirenz Binding Attempt Quinazoline 8-Bromo-2,6-dichloroquinazolin-4-amine Derived Analogues Mutant_RT->Quinazoline Binding Attempt Steric Steric Clash & Loss of Binding Efavirenz->Steric Rigid Scaffold Flexibility Conformational Flexibility & Anchoring H-Bonds Quinazoline->Flexibility Torsional Adaptation

Fig 1. Mechanistic pathway of NNRTI resistance and resolution via quinazoline scaffold flexibility.

References

  • Kuroda, D. G., Bauman, J. D., Challa, J. R., Patel, D., Troxler, T., Das, K., Arnold, E., & Hochstrasser, R. M. (2013). Snapshot of the equilibrium dynamics of a drug bound to HIV-1 reverse transcriptase. Nature Chemistry, 5(3), 174–181.[Link]

  • Baszczynski, O., et al. (2020). Quinazoline compounds. U.S. Patent No. US20200360383A1. U.S.

Sources

Comparative

A Comparative Analysis of Kinase Selectivity Profiles: Gefitinib, Erlotinib, and Lapatinib

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms, particularly for malignancies dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms, particularly for malignancies driven by aberrant signaling pathways. The quinazoline scaffold has emerged as a privileged structure in the design of potent ATP-competitive kinase inhibitors. This guide provides an in-depth, objective comparison of the kinase selectivity profiles of three prominent quinazoline-based inhibitors: gefitinib, erlotinib, and lapatinib. By delving into their on-target potency and off-target activities, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to inform their research and therapeutic strategies.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The 4-anilinoquinazoline core is a well-established pharmacophore that mimics the adenine moiety of ATP, enabling competitive and often potent inhibition of kinase activity. Gefitinib and erlotinib were among the first generation of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) to receive clinical approval, primarily for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2] Lapatinib, a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), expanded the therapeutic application of this class of drugs to HER2-positive breast cancer.[3]

The clinical efficacy and toxicity profiles of these inhibitors are intimately linked to their kinase selectivity. While high on-target potency is desirable, off-target activities can lead to unforeseen side effects or, in some cases, contribute to the therapeutic effect through polypharmacology.[4] A comprehensive understanding of the kinase selectivity profile is therefore paramount in the preclinical and clinical development of these agents.

Comparative Kinase Selectivity Profiles

To provide a clear comparison of the kinase selectivity of gefitinib, erlotinib, and lapatinib, the following table summarizes their inhibitory activity against their primary targets and a selection of key off-target kinases. The data is presented as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are measures of the inhibitor's potency. Lower values indicate higher potency.

Kinase TargetGefitinibErlotinibLapatinib
Primary Targets
EGFR (Wild-Type)~20-40 nM (IC50)[5]~2 nM (IC50)[6]~10.8 nM (IC50)
EGFR (L858R mutant)~10-20 nM (IC50)[7]~0.5-1 nM (IC50)[8]~30-fold higher Ki than WT
EGFR (Exon 19 deletion)~5-10 nM (IC50)[7]~0.2-0.5 nM (IC50)[8]~150-fold higher Ki than WT
HER2 (ErbB2)>10,000 nM (IC50)>10,000 nM (IC50)~9.2 nM (IC50)[9]
Key Off-Targets
ABL1Moderately activeModerately activeActive[10]
JAK2Weakly activePotent inhibitor of JAK2V617F[8]Active[10]
SRC Family KinasesWeakly activeModerately activeActive
RIPK2Active[11]Active[11]Active[11]
STK10Weakly activeActive[12]Weakly active

Note: The presented values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. For a comprehensive and directly comparable dataset, it is recommended to perform a head-to-head profiling study under identical assay conditions.

Mechanistic Insights into Target Inhibition

Gefitinib, erlotinib, and lapatinib all function by competitively binding to the ATP-binding pocket of the kinase domain of their respective target receptors.[3][13][14] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive cell proliferation, survival, and metastasis.[15]

The primary signaling pathways inhibited by these drugs are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[16][17][18] Both are critical for cell cycle progression and the suppression of apoptosis. Additionally, EGFR signaling can activate the JAK/STAT pathway, which is also implicated in cell survival and proliferation.[19][20]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates HER2 HER2 Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Transcription STAT STAT JAK->STAT Phosphorylates STAT->Transcription Dimerizes & Translocates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Gefitinib / Erlotinib Lapatinib Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits (Lapatinib)

Caption: A simplified diagram of the EGFR signaling pathway and points of inhibition.

Experimental Methodologies for Kinase Selectivity Profiling

A thorough assessment of a kinase inhibitor's selectivity is crucial. Two widely adopted and powerful techniques for this purpose are the KINOMEscan™ competition binding assay and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan™: A High-Throughput In Vitro Binding Assay

The KINOMEscan™ platform offers a quantitative and high-throughput method to determine the binding affinities of a compound against a large panel of kinases.[21][22] The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is then quantified, typically by qPCR of a DNA tag conjugated to the kinase.

  • Kinase Expression: Kinases are typically expressed in a heterologous system (e.g., E. coli or insect cells) as fusion proteins with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Binding: The DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations are incubated together to allow binding to reach equilibrium.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower signal indicates stronger competition by the test compound.

  • Data Analysis: The results are typically expressed as percent of control (vehicle-treated) or as a dissociation constant (Kd) calculated from a dose-response curve.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Kinase DNA-tagged Kinase Incubation Incubation & Competition Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Incubation->Wash Quantification qPCR Quantification Wash->Quantification Data Data Analysis (% Inhibition / Kd) Quantification->Data

Caption: A schematic overview of the KINOMEscan™ experimental workflow.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context

CETSA is a powerful biophysical method that allows for the direct assessment of target engagement by a compound in a cellular environment.[23][24] The principle underlying CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[14] This increased stability can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

  • Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with the test compound at various concentrations or with a vehicle control for a specified duration.

  • Heat Shock: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples across a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Protein Extraction: For intact cells, lyse the cells after the heat shock (e.g., by freeze-thaw cycles). For lysates, proceed to the next step.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the denatured and aggregated proteins.

  • Protein Quantification and Detection: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein in each sample by a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Perspectives

Gefitinib, erlotinib, and lapatinib, while sharing a common quinazoline scaffold, exhibit distinct kinase selectivity profiles that underpin their clinical utility and adverse effect profiles. Gefitinib and erlotinib are highly selective for EGFR, with erlotinib generally showing higher potency.[6][7] Lapatinib's dual inhibition of EGFR and HER2 provides a broader spectrum of activity against HER2-driven cancers.[9]

The off-target effects of these inhibitors are an area of active investigation. For instance, erlotinib's inhibition of JAK2 and STK10 may contribute to some of its observed clinical effects and toxicities.[8][12] A comprehensive understanding of these off-target interactions is crucial for predicting patient responses, managing side effects, and identifying potential new therapeutic applications.

The continued application of advanced profiling technologies like KINOMEscan™ and CETSA will undoubtedly provide a more granular understanding of the complex interplay between kinase inhibitors and the human kinome. This knowledge will be instrumental in the rational design of next-generation inhibitors with improved selectivity and efficacy, ultimately leading to more personalized and effective cancer therapies.

References

  • AstraZeneca. Iressa (gefitinib)
  • Davis MI, Hunt JP, Herrgard S, et al. Comprehensive analysis of kinase inhibitor selectivity.
  • Fabian MA, Biggs WH 3rd, Treiber DK, et al. A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Cohen MH, Williams GA, Sridhara R, Chen G, Pazdur R. FDA drug approval summary: gefitinib (ZD1839) (Iressa) tablets. Oncologist. 2003;8(4):303-306.
  • Herbst RS, Majem M, Vokes EE, et al. Erlotinib plus gemcitabine versus gemcitabine alone for first-line treatment of advanced non-small-cell lung cancer: a phase III randomised, double-blind, placebo-controlled trial. Lancet Oncol. 2010;11(7):619-626.
  • Gao SP, Chang Q, Mao N, et al. The JAK-STAT3 signaling pathway is a common molecular mechanism of resistance to targeted therapy in human cancers. Pharmacol Res. 2018;138:1-12.
  • Burris HA 3rd, Hurwitz HI, Dees EC, et al. Phase I safety, pharmacokinetics, and clinical activity study of lapatinib (GW572016), a reversible dual inhibitor of epidermal growth factor receptor tyrosine kinases, in patients with advanced solid tumors. J Clin Oncol. 2005;23(23):5305-5313.
  • Jafari R, Almqvist H, Axelsson H, et al. The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman MW, Herrgard S, Treiber DK, et al. A quantitative analysis of kinase inhibitor selectivity.
  • Yarden Y, Sliwkowski MX. Untangling the ErbB signalling network.
  • Martinez Molina D, Jafari R, Ignatushchenko M, et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. 2013;341(6141):84-87.
  • Eurofins DiscoverX. KINOMEscan® Profiling Services. [Link]

  • Genentech. Tarceva (erlotinib)
  • GlaxoSmithKline. Tykerb (lapatinib)
  • Sharma SV, Bell DW, Settleman J, Haber DA. Epidermal growth factor receptor mutations in lung cancer.
  • Wood ER, Truesdale AT, McDonald OB, et al. A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding, and kinase activity. Cancer Res. 2004;64(18):6652-6659.
  • Wee P, Wang Z.
  • Oda K, Matsuoka Y, Funahashi A, Kitano H. A comprehensive pathway map of epidermal growth factor receptor signaling. Mol Syst Biol. 2005;1:2005.0010.
  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Viñallonga M, Albacar M, Castellví J, et al. Off-target effects of EGFR inhibitors in cancer. Cancer Lett. 2015;357(2):381-388.
  • Davis MI, et al. Comprehensive analysis of kinase inhibitor selectivity.
  • Gao Y, Davies SP, Augustin M, et al. A broad activity screen in support of a human kinome chemical genomics effort. Biochem J. 2013;451(2):313-328.
  • Anastassiadis T, Deacon SW, Devarajan K, Ma H, Peterson JR. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Elkins JM, Fedele V, Szklarz M, et al. Comprehensive characterization of the Published Kinase Inhibitor Set. Cell Chem Biol. 2016;23(1):104-116.
  • Andrae J, Gallini R, Betsholtz C. Role of platelet-derived growth factors in physiology and medicine. Genes Dev. 2008;22(10):1276-1312.
  • Lemmon MA, Schlessinger J. Cell signaling by receptor tyrosine kinases. Cell. 2010;141(7):1117-1134.
  • Manning BD, Cantley LC. AKT/PKB signaling: navigating downstream. Cell. 2007;129(7):1261-1274.
  • Hirsh V. Off-target effects of tyrosine kinase inhibitors in the treatment of non-small cell lung cancer. Cancer Chemother Pharmacol. 2015;75(2):235-246.
  • Pelago. CETSA® - The method for determining target engagement. [Link]

  • Al-Ali H, Al-Mulla F.
  • HMS LINCS Project. KINOMEscan data. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Gefitinib. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Erlotinib. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Lapatinib. [Link]

  • Bio-protocol. KINOMEscan. [Link]

  • Bio-protocol. Cellular Thermal Shift Assay (CETSA). [Link]

  • National Cancer Institute. Gefitinib. [Link]

  • National Cancer Institute. Erlotinib Hydrochloride. [Link]

  • National Cancer Institute. Lapatinib Ditosylate. [Link]

  • Nelson MR, Dolder C. Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors. Ann Pharmacother. 2006;40(2):261-269.
  • Mukohara T, Engelman JA, Hanna M, et al. Differential effects of gefitinib and erlotinib on mutant epidermal growth factor receptor.
  • Rusnak DW, Lackey K, Affleck K, et al. The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Mol Cancer Ther. 2001;1(2):85-94.
  • Ciardiello F, Caputo R, Bianco R, et al. Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clin Cancer Res. 2000;6(5):2053-2063.
  • Moyer JD, Barbacci EG, Iwata KK, et al. Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Res. 1997;57(21):4838-4848.
  • Sirotnak FM, Zakowski MF, Miller VA, Scher HI, Kris MG. Efficacy of cytotoxic agents against human tumor xenografts is markedly enhanced by coadministration of ZD1839 (Iressa), an inhibitor of EGFR tyrosine kinase. Clin Cancer Res. 2000;6(12):4885-4892.
  • Lynch TJ, Bell DW, Sordella R, et al. Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. N Engl J Med. 2004;350(21):2129-2139.

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Safety & Regulatory Compliance

Safety

8-Bromo-2,6-dichloroquinazolin-4-amine proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 8-Bromo-2,6-dichloroquinazolin-4-amine (CAS: 1956374-64-3). Designed for researchers, EHS officers, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 8-Bromo-2,6-dichloroquinazolin-4-amine (CAS: 1956374-64-3).

Designed for researchers, EHS officers, and drug development professionals, this guide synthesizes chemical causality with field-proven laboratory safety protocols to ensure regulatory compliance and environmental protection.

Chemical Profile & The Causality of Disposal Constraints

8-Bromo-2,6-dichloroquinazolin-4-amine is a heavily halogenated heteroaromatic building block ( C8​H4​BrCl2​N3​ ) frequently utilized in kinase inhibitor synthesis and medicinal chemistry.

The Mechanistic Risk: The presence of both bromine and chlorine atoms on an aromatic quinazoline ring dictates strict disposal parameters. If this compound (or its solvent waste stream) is subjected to standard, low-temperature incineration (<800°C), the halogens act as radical precursors. They recombine with the aromatic rings during thermal breakdown to form highly toxic, persistent environmental pollutants, specifically polychlorinated/polybrominated dibenzo-p-dioxins (PCDDs/PBDDs) and dibenzofurans (PCDFs/PBDFs) [1].

Because of this specific chemical causality, 8-Bromo-2,6-dichloroquinazolin-4-amine must never be poured down the drain or mixed with general non-halogenated organic waste. It requires high-temperature incineration (>1000°C) coupled with alkaline wet flue-gas scrubbing to capture and neutralize the resulting hydrogen chloride (HCl) and hydrogen bromide (HBr) gases[2][3].

Waste Segregation & Compatibility Matrix

Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs, as the entire mixed volume must then be treated as halogenated waste[4]. Use the following data matrix to establish a self-validating segregation system in your laboratory.

Waste Stream CategoryTarget Compounds / SolventsSegregation RuleFinal Disposal Routing
Halogenated Organic 8-Bromo-2,6-dichloroquinazolin-4-amine , DCM, Chloroform, ChlorobenzeneCRITICAL: Isolate completely. Max water content <20%.High-temp incineration with alkaline wet scrubbing.
Non-Halogenated Organic Ethanol, Methanol, Hexane, Ethyl Acetate, AcetoneKeep separate from halogens to prevent cost bloat.Standard industrial solvent incineration / energy recovery.
Aqueous Waste Aqueous buffers, salt solutions, neutralized acids/basesDo not mix with organics. Check for dissolved halogenated APIs.Wastewater treatment facility (if API concentration is below limits).

Step-by-Step Disposal Methodology

To ensure a closed-loop, self-validating safety system, implement the following standard operating procedure (SOP) for all workflows involving 8-Bromo-2,6-dichloroquinazolin-4-amine.

Phase 1: Point-of-Generation Segregation
  • Designate Specific Receptacles: Place dedicated, chemically compatible waste containers (e.g., High-Density Polyethylene [HDPE] or PTFE-lined drums) inside the fume hood where the synthesis or assay is taking place.

  • Solid vs. Liquid Separation:

    • Liquid Waste: Collect reaction filtrates, mother liquors, and halogenated extraction solvents (e.g., DCM) in a vented HPLC waste carboy or sealed HDPE jerrican.

    • Solid Waste: Place contaminated consumables (weighing boats, pipette tips, filter paper) and residual powder into a heavy-duty, transparent polyethylene bag. Double-bag the waste and place it in a rigid, sealable drum.

Phase 2: Labeling and RCRA Classification
  • Apply GHS & Waste Tags: Immediately label the container with a standardized Hazardous Waste tag.

  • Specify Constituents: Explicitly write "Halogenated Organic Waste - Contains 8-Bromo-2,6-dichloroquinazolin-4-amine (Br, Cl)". This specific notation alerts the waste management vendor that the stream will generate acidic halogen gases upon combustion, requiring scrubber routing[2].

Phase 3: Storage and Secondary Containment
  • Containment: Store the sealed waste containers in a designated Hazardous Waste Accumulation Area. Place liquid containers inside secondary containment trays capable of holding 110% of the largest container's volume.

  • Chemical Isolation: Ensure the halogenated waste is stored away from strong alkali metals, oxidizers, and reactive non-halogenated solvents to prevent exothermic cross-reactions.

Phase 4: Vendor Hand-off & Final Destruction
  • Manifesting: When contracting your licensed Environmental Health and Safety (EHS) waste vendor, verify that the waste profile is manifested for a rotary kiln or liquid injection incinerator equipped with caustic/alkaline scrubbing systems[2].

  • Verification: Request a "Certificate of Destruction" from the vendor to close the chain of custody, proving the compound was thermally destroyed rather than landfilled.

Visualizing the Disposal Pathway

The following diagram illustrates the logical workflow and thermal destruction pathway required to safely eliminate halogenated pharmaceutical intermediates without generating secondary environmental toxins.

G Start 8-Bromo-2,6-dichloroquinazolin-4-amine Waste Generation Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solvents, Filtrates) Start->Liquid Check Halogen Content Check (Contains Br, Cl) Solid->Check Liquid->Check HaloBin Halogenated Waste Stream (Strictly Segregated) Check->HaloBin Yes Vendor Licensed Waste Vendor (RCRA Compliant) HaloBin->Vendor Incinerator High-Temp Incineration (>1000°C) Vendor->Incinerator Gas Acidic Flue Gas (HCl, HBr) Incinerator->Gas Ash Inert Ash Residue Incinerator->Ash Scrubber Alkaline Wet Scrubber (Neutralization) Gas->Scrubber Landfill Secure Landfill Ash->Landfill Emission Safe Atmospheric Emission Scrubber->Emission

Figure 1: Disposal and thermal destruction pathway for halogenated pharmaceutical intermediates.

References

  • Environmental Protection Agency (EPA).Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Hazardous Waste Engineering Research Laboratory.
  • Scottish Environment Protection Agency (SEPA).IPPC S5.01: Guidance for the Incineration of Waste and Fuel Manufactured from or Including Waste.
  • American Chemical Society (ACS).Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor. Environmental Science & Technology.
  • D-NB.Destruction of organo-halogenated compounds by DC non-transferred arc plasma.

Sources

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